Cbz-DL-Ala-DL-Arg-DL-Arg-MNA
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Overview
Description
Cbz-DL-Ala-DL-Arg-DL-Arg-MNA is a synthetic peptide compound. It is composed of carbobenzoxy (Cbz) protected DL-alanine (DL-Ala), DL-arginine (DL-Arg), and 4-methyl-7-nitroanilide (MNA). This compound is often used in biochemical research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of DL-alanine using carbobenzoxy chloride (Cbz-Cl) under basic conditions, such as with pyridine or triethylamine . The protected DL-alanine is then coupled with DL-arginine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the coupling of the dipeptide with 4-methyl-7-nitroanilide (MNA) under similar conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for efficient monitoring and purification of the product .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Ala-DL-Arg-DL-Arg-MNA undergoes various chemical reactions, including:
Oxidation: The nitro group in MNA can be reduced to an amino group under specific conditions.
Substitution: The amino groups in DL-arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Removal of the Cbz group, yielding free amines.
Substitution: Formation of substituted arginine derivatives.
Scientific Research Applications
Cbz-DL-Ala-DL-Arg-DL-Arg-MNA is widely used in scientific research due to its versatility:
Chemistry: As a substrate in enzymatic assays to study protease activity.
Biology: In cell signaling studies to investigate the role of arginine residues in protein interactions.
Medicine: Potential therapeutic applications in drug development targeting specific enzymes.
Industry: Used in the synthesis of complex peptides for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Cbz-DL-Ala-DL-Arg-DL-Arg-MNA involves its interaction with specific enzymes or proteins. The arginine residues play a crucial role in binding to the active sites of enzymes, while the Cbz group provides stability and protection during biochemical reactions . The MNA moiety acts as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Ala-DL-Arg-MNA: Lacks one arginine residue, making it less effective in certain enzymatic assays.
Cbz-DL-Ala-DL-Arg-DL-Arg-AMC: Uses 7-amido-4-methylcoumarin (AMC) instead of MNA, providing different detection properties.
Uniqueness
Cbz-DL-Ala-DL-Arg-DL-Arg-MNA is unique due to its combination of Cbz protection, multiple arginine residues, and the MNA reporter group. This combination allows for specific and sensitive detection of enzymatic activity, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C34H46N10O6 |
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Molecular Weight |
690.8 g/mol |
IUPAC Name |
benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40) |
InChI Key |
FDRPHVPMXLXYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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